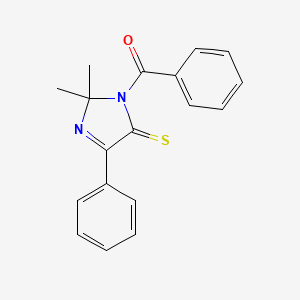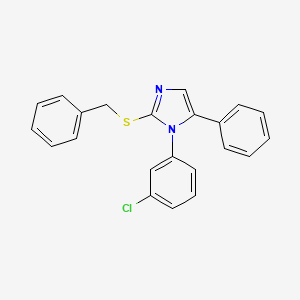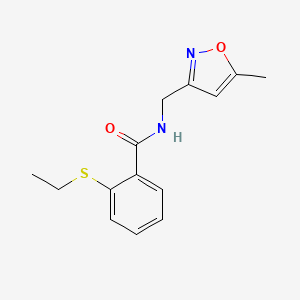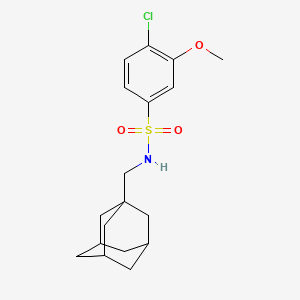![molecular formula C17H23NO5 B2941855 4-[[Bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one CAS No. 844830-46-2](/img/structure/B2941855.png)
4-[[Bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methoxyethyl)amine is an organic compound with the formula (CH3OCH2CH2)2NH . It’s a colorless liquid used as a reactant in various chemical reactions .
Synthesis Analysis
Bis(2-methoxyethyl)amine can be used as a reactant in the Pd-catalyzed Buchwald-Hartwig amination reaction to synthesize aryl amines by reacting with aryl and heteroaryl halides . It can also be used to synthesize α-ketoamides via a metal-free oxidative coupling reaction with methyl ketones in the presence of tert-butyl hydroperoxide as an oxidant and iodine as a catalyst .Molecular Structure Analysis
The molecular structure of Bis(2-methoxyethyl)amine is represented by the SMILES string COCCNCCOC . The molecular weight is 133.19 .Chemical Reactions Analysis
As mentioned earlier, Bis(2-methoxyethyl)amine can participate in various chemical reactions, including the Buchwald-Hartwig amination reaction and the synthesis of α-ketoamides .Physical And Chemical Properties Analysis
Bis(2-methoxyethyl)amine is a liquid at room temperature with a density of 0.902 g/mL at 25 °C . It has a refractive index of 1.419 and boils at 170-172 °C .科学的研究の応用
Fluorescence Sensing
4-[(Bis(pyridin-2-ylmethyl)amino)methyl]-7-methoxychromen-2-one, a similar compound, has been reported as a fluorescent photoinduced electron transfer cation sensor. It indicates the presence of Zn2+, Cd2+, and Pb2+ ions via a fluorescence signal, with measured log binding constants for these metal ions (Kulatilleke, Silva, & Eliav, 2006).
Corrosion Inhibition
In a study focusing on corrosion inhibition, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT), a compound with similar structural features, was found effective in inhibiting acidic corrosion of mild steel. This highlights the potential application of similar compounds in corrosion control (Bentiss et al., 2009).
Reactivation of Acetylcholinesterase
A study on HLö 7 dimethanesulfonate, which shares structural similarities, shows its effectiveness in reactivating acetylcholinesterase blocked by organophosphates, suggesting potential applications in treating organophosphate poisoning (Eyer et al., 2005).
Oligonucleotide Glycoconjugates Synthesis
Research indicates that diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate, a related compound, can be used in the synthesis of oligonucleotide glycoconjugates. This suggests potential applications in the field of molecular biology and genetic engineering (Katajisto, Heinonen, & Lönnberg, 2004).
Heterocycle Synthesis
1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one, a structurally related compound, is useful in the synthesis of five and six-membered heterocycles with aldehyde functionality, implying potential applications in organic synthesis (Mahata et al., 2003).
Magnetic Property Studies
The synthesis of Poly[bis(4-methoxyphenyl)aminiumacetylene]s, which are structurally related, offers insights into the study of magnetic properties of π-conjugated polymers with multiple aminium radicals (Murata et al., 2005).
作用機序
Target of Action
It’s used as a reactant in various chemical reactions .
Mode of Action
Bis(2-methoxyethyl)amine can participate in reactions such as the Pd-catalyzed Buchwald-Hartwig amination to synthesize aryl amines . It can also be used to synthesize α-ketoamides via metal-free oxidative coupling reaction with methyl ketones .
Action Environment
The action, efficacy, and stability of Bis(2-methoxyethyl)amine can be influenced by various environmental factors. For example, its reactivity might be affected by the pH, temperature, and presence of other molecules in its environment .
Safety and Hazards
特性
IUPAC Name |
4-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-12-8-16-14(10-15(12)19)13(9-17(20)23-16)11-18(4-6-21-2)5-7-22-3/h8-10,19H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKSORJWTDSFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-chlorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941773.png)
![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2941774.png)
![1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2941775.png)





![8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2941787.png)
![N-(3-chlorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2941788.png)

![2,2,2-Trifluoro-1-[3-(pyridin-4-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2941791.png)

![2-{[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2941795.png)